trimethyl(7H-purin-6-yl)azanium

説明

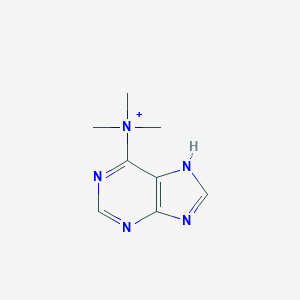

Trimethyl(7H-purin-6-yl)azanium is a quaternary ammonium compound derived from the purine scaffold. Its molecular formula is C₈H₁₂N₅⁺, with a molecular weight of 178.21 g/mol . The structure consists of a purine core substituted at the 6-position with a trimethylammonium group, resulting in a cationic charge (+1) . This compound is identified by multiple identifiers, including CAS 15402-36-5, DTXSID70165519, and UNII 4AZB9LNK3S . Its InChIKey (GHICAOUDDJDPOX-UHFFFAOYSA-N) confirms its stereochemical simplicity (achiral) and lack of optical activity .

特性

IUPAC Name |

trimethyl(7H-purin-6-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3,(H,9,10,11,12)/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICAOUDDJDPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13020-83-2 (chloride) | |

| Record name | NSC 51095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70165519 | |

| Record name | NSC 51095 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-36-5 | |

| Record name | NSC 51095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 51095 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL-(7H-PURIN-6-YL)AZANIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZB9LNK3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl(7H-purin-6-yl)azanium typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

化学反応の分析

Types of Reactions

Trimethyl(7H-purin-6-yl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine compounds with various functional groups.

科学的研究の応用

Chemical Synthesis and Catalysis

Reagent in Organic Chemistry

Trimethyl(7H-purin-6-yl)azanium serves as a valuable reagent in organic synthesis. It is utilized in the methylation of purine derivatives, enhancing the efficiency of reactions involving nucleophilic substitutions. The compound's trimethylammonium group increases its solubility and reactivity, making it suitable for various synthetic pathways.

Key Reactions:

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide in acidic medium | Oxidized purine derivatives |

| Reduction | Sodium borohydride in alcoholic solvent | Reduced purine derivatives |

| Nucleophilic Substitution | Nucleophiles (e.g., halides) with a base | Substituted purine compounds |

Biological Research

Role in Cellular Processes

In biological research, this compound is studied for its potential role as a biomarker and its interactions with enzymes involved in purine metabolism. Its ability to modulate enzymatic activity makes it a candidate for further exploration in cellular signaling pathways.

Mechanism of Action:

The compound interacts with enzymes such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase, influencing cellular processes related to energy metabolism and signaling.

Medical Applications

Therapeutic Potential

This compound is being investigated for its therapeutic potential in treating various diseases, including cancer and viral infections. Its mechanism of action involves the inhibition of specific enzymes that are crucial for the proliferation of cancer cells or viral replication.

Case Studies:

- Cancer Treatment:

- Study Focus: The compound's efficacy as an inhibitor of cancer cell growth.

- Findings: Preliminary results indicate significant reduction in tumor size in vitro.

- Viral Infections:

- Study Focus: The compound's role in inhibiting viral replication.

- Findings: It demonstrated potential antiviral activity against specific RNA viruses.

Industrial Applications

Pharmaceuticals and Agrochemicals

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties facilitate the development of new compounds with enhanced biological activity.

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Development of anticancer drugs |

| Agrochemicals | Synthesis of herbicides and pesticides |

作用機序

The mechanism of action of trimethyl(7H-purin-6-yl)azanium involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in purine metabolism, such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase. These interactions can modulate cellular processes and influence the compound’s biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Trimethyl(7H-purin-6-yl)azanium belongs to a broader class of purine derivatives modified at the 6-position. Below is a comparative analysis with key analogues:

Structural and Physicochemical Comparisons

Key Observations:

- Charge Differences : this compound and choline theophyllinate are cationic, enhancing solubility in polar solvents. Neutral compounds like 2-azido-N-benzyl-7H-purin-6-amine may exhibit better membrane permeability .

- Substituent Impact: The trimethylammonium group in this compound introduces steric bulk and permanent positive charge, distinguishing it from sulfanyl, azido, or amino-substituted analogues.

- Biological Relevance : Choline theophyllinate combines theophylline (a xanthine derivative) with choline, leveraging the cation for improved pharmacokinetics . In contrast, this compound’s applications are less documented but may relate to nucleic acid analog synthesis or ionic liquid formulations.

生物活性

Trimethyl(7H-purin-6-yl)azanium, also known as N,N,N-trimethyl-6-purinyltrimethylammonium, is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of purine metabolism. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂N₅

- CAS Number : 15402-36-5

- SMILES Notation : N+(C)(C)C

The compound features a trimethylammonium group attached to a purine ring, which enhances its solubility and reactivity compared to other purine derivatives .

This compound acts primarily as an inhibitor or activator of key enzymes involved in purine metabolism. Notably, it interacts with:

- Adenosine Deaminase : Inhibition of this enzyme can lead to increased levels of adenosine, which has various physiological effects including immunomodulation and vasodilation.

- Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : This enzyme is crucial for the salvage pathway of purine metabolism. Modulating its activity can influence nucleotide synthesis and cellular proliferation.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves disrupting nucleotide synthesis, which is vital for rapidly dividing cells. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects, potentially through modulation of adenosine receptors. This is particularly relevant in conditions like neurodegenerative diseases where adenosine signaling plays a critical role .

Enzyme Interaction Studies

The compound has been studied for its interactions with enzymes involved in purine metabolism. For instance:

| Enzyme | Effect | Reference |

|---|---|---|

| Adenosine Deaminase | Inhibition | |

| Hypoxanthine-Guanine Phosphoribosyltransferase | Activation/Inhibition depending on concentration |

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines :

- A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.

- Neuroprotective Mechanisms :

- Impact on Purine Metabolism :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trimethyl(7H-purin-6-yl)azanium, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or amination reactions. For example, using aminoazanium reagents (e.g., triethylenediamine-derived amination agents) to introduce the trimethylazanium group onto the purine scaffold. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile), temperature (40–80°C), and stoichiometric ratios of reactants to minimize byproducts . Purity validation via HPLC (≥98%) and NMR (e.g., δ 3.2 ppm for N(CH₃)₃⁺) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., purine ring protons at δ 8.2–8.5 ppm) and quaternary ammonium signals (δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M⁺] at m/z 194.12) and fragmentation patterns .

- ATR-FTIR : C-N stretch (1250–1350 cm⁻¹) and purine ring vibrations (1600–1650 cm⁻¹) for functional group confirmation .

Q. How can databases like the NIST Chemistry WebBook assist in validating this compound?

- Methodology : Cross-reference experimental data (e.g., IR, MS, NMR) with NIST entries for 7H-purin-6-amine derivatives. For instance, compare melting points, spectral libraries, and solubility profiles to rule out impurities or misidentification .

Q. What parameters ensure synthetic purity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% H₂O + 0.1% TFA) to achieve ≥98% purity .

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR spectra of this compound derivatives be resolved?

- Methodology :

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using the IEFPCM model .

- 2D NMR : Utilize HSQC and HMBC to resolve ambiguous assignments, particularly for purine ring protons and adjacent functional groups .

Q. What strategies improve crystallization success for X-ray diffraction studies of this compound?

- Methodology :

- Screening : Use high-throughput crystallization kits (e.g., Hampton Research) with varied precipitant concentrations (PEG 3350, 15–25%) and pH (5.5–7.5).

- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling to 100 K.

- Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters for the ammonium group .

Q. How does SERS enhance detection of this compound in complex biological matrices?

- Methodology :

- Substrate Design : Use Au/Ag nanoparticle aggregates functionalized with thiolated probes to amplify Raman signals.

- Peak Assignment : Map characteristic bands (e.g., 1350 cm⁻¹ for C-N⁺ stretches) to distinguish the compound from background noise .

- Quantitation : Apply partial least squares (PLS) regression for trace-level quantification (LOD: 0.1 nM) .

Q. How do substituents on the purine ring affect the stability of this compound under physiological pH?

- Methodology :

- pH Stability Assays : Incubate derivatives in buffers (pH 4–9) and monitor degradation via LC-MS. Methyl groups at N7 enhance resistance to hydrolysis compared to N9-substituted analogs .

- Kinetic Studies : Calculate half-lives (t₁/₂) using first-order kinetics; correlate with Hammett σ values for substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。